molecular formula C5H12ClF6N2P B021838 Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate CAS No. 94790-35-9

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Cat. No. B021838
CAS RN: 94790-35-9
M. Wt: 280.58 g/mol
InChI Key: CUKNPSDEURGZCO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate involves the reaction of tetramethylchloroformamidinium hexafluorophosphate with excess anhydrous potassium fluoride (KF) to produce the title compound and its analogs. This reaction highlights a method for preparing such reagents, which are crucial for acyl fluoride formation, coupling reactions for amide preparation, and both solution and solid-phase peptide synthesis (El‐Faham & Huang, 2008).

Molecular Structure Analysis

The molecular structure of compounds related to Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate has been elucidated through various spectroscopic and crystallographic methods. Studies on similar compounds have demonstrated the importance of molecular structure in determining the reactivity and stability of these reagents in chemical synthesis (Clark et al., 1997).

Chemical Reactions and Properties

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate is involved in reactions facilitating the transformation of carboxylic acids into acid fluorides, showcasing its utility in the formation of interchain carboxylic anhydrides on self-assembled monolayers. This reactivity pattern is distinct from that observed in solution-based reactions, highlighting the compound's unique behavior in different environments (Chi & Choi, 2006).

Scientific Research Applications

  • Synthesis of Hydroxamates from Carboxylic Acids : It is utilized in the direct synthesis of hydroxamates from carboxylic acids (Bailén et al., 2001).

  • Preparation of Cox-2 Inhibitor Etoricoxib : It acts as a precursor in the preparation of the Cox-2 inhibitor etoricoxib (Davies et al., 2003).

  • Chemical Reactions with Silver Sulfite : When reacted with silver sulfite, it produces tetramethylthiourea S,S,S-trioxide (Walter & Rohloff, 1975).

  • Generation of Perfluoroalkyl Carbanions : It is involved in generating stable perfluoroalkyl carbanions, offering a new source of fluoride ion (Delyagina et al., 1981).

  • Formation of Interchain Carboxylic Anhydrides : It is used as a reagent for the formation of interchain carboxylic anhydrides on self-assembled monolayers (Chi & Choi, 2006).

  • Mechanochemical Nucleophilic Substitution of Alcohols : A mechanochemical method using this compound for nucleophilic substitution of alcohols is noted for its safety and reduced waste (Dalidovich et al., 2021).

  • Preparation of Vinamidinium Hexafluorophosphate Salts : It is efficiently prepared for use in preparing cations and nitro compounds (Davies et al., 2000).

  • Study of Metal-Metal Bonding in Complex Structures : Its salts have potential applications in studying metal-metal bonding in complex structures (Tian et al., 2004).

Safety And Hazards

TCFH is classified as a skin irritant and can cause serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling TCFH . In case of skin contact, wash with plenty of soap and water . If eye contact occurs, rinse cautiously with water for several minutes .

Future Directions

TCFH has been deemed as a coupling reagent suitable for greener peptide synthesis . It has also been rendered as ‘most preferred’ from a process safety standpoint . Therefore, it is expected that TCFH will continue to be used in the synthesis of peptides and other organic compounds in the future.

properties

IUPAC Name

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKNPSDEURGZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451023
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

CAS RN

207915-99-9, 94790-35-9
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
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Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
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Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Citations

For This Compound
43
Citations
H Lebel - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[94790‐35‐9] C 5 H 12 ClN 2 ·PF 6 (MW 280.58) InChI = 1S/C5H12ClN2.F6P/c1‐7(2)5(6)8(3)4;1‐7(2,3,4,5)6/h1‐4H3;/q+1;‐1 InChIKey = CUKNPSDEURGZCO‐UHFFFAOYSA‐N (…
Number of citations: 0 onlinelibrary.wiley.com
T Dalidovich, JV Nallaparaju, T Shalima, R Aav… - …, 2022 - Wiley Online Library
An expansion of the solvent‐free synthetic toolbox is essential for advances in the sustainable chemical industry. Mechanochemical reactions offer a superior safety profile and reduced …
B Wellenzohn, U Lessel, A Beller… - Journal of Medicinal …, 2012 - ACS Publications
Virtual screening in a huge collection of virtual combinatorial libraries has led to the identification of two new structural classes of GPR119 agonists with submicromolar in vitro potencies…
Number of citations: 39 pubs.acs.org
H Vallette, L Ferron, G Coquerel, F Guillen… - … -Online Journal of …, 2005 - hal.science
Dedicated to Professor Armand Lattes on his 50 th years teaching and research Abstract The chemical peptide coupling with modern coupling agents is efficient in ionic liquids. The …
Number of citations: 17 hal.science
AM Pérez, C Minguillón - Journal of Chromatography A, 2010 - Elsevier
Ethoxynonafluorobutane (ENFB) has been used as a component of new biphasic solvent mixtures. The suitability of several mixtures as solvent systems in countercurrent …
Number of citations: 32 www.sciencedirect.com
JC Graham, A Trejo-Martin, ML Chilton… - Chemical research in …, 2022 - ACS Publications
Peptide couplers (also known as amide bond-forming reagents or coupling reagents) are broadly used in organic chemical syntheses, especially in the pharmaceutical industry. Yet, …
Number of citations: 21 pubs.acs.org
S Holovach, KP Melnykov… - … A European Journal, 2022 - Wiley Online Library
Physico‐chemical properties important to drug discovery (pK a , LogP, and aqueous solubility), as well as metabolic stability, were studied for a series of functionalized gem‐…
J Paciorek, D Höfler, KR Sokol, K Wurst… - Journal of the …, 2022 - ACS Publications
We report a general synthetic entry to dihydrooxepine-spiroisoxazoline (DOSI) natural products that culminated in the first racemic total synthesis of psammaplysin A. For the synthesis …
Number of citations: 5 pubs.acs.org
YM Elbatrawi, T Gerrein, A Anwar, KM Makwana… - Organic …, 2022 - ACS Publications
We report the total synthesis and configurational assignment of pargamicin A, a highly oxidized nonribosomal peptide that potently inhibits the growth of drug-resistant bacteria. Our …
Number of citations: 2 pubs.acs.org
N Compagno, R Profeta, A Scarso - Current Opinion in Green and …, 2022 - Elsevier
Designer surfactants as specific amphiphilic neutral compounds for micellar catalysis has revolutionized metal catalysis making water a true alternative to organic solvents. In recent …
Number of citations: 6 www.sciencedirect.com

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